N1-(2-cyanophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide
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Overview
Description
N1-(2-cyanophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide is a synthetic organic compound that features a unique combination of functional groups, including a cyano group, a piperazine ring, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide typically involves the reaction of 2-cyanophenylamine with oxalyl chloride to form an intermediate, which is then reacted with 4-methylpiperazine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be summarized as follows:
-
Formation of Intermediate
- 2-cyanophenylamine + oxalyl chloride → intermediate
- Conditions: Solvent (e.g., dichloromethane), base (e.g., triethylamine), temperature (0-5°C)
-
Formation of Final Product
- Intermediate + 4-methylpiperazine → this compound
- Conditions: Solvent (e.g., dichloromethane), base (e.g., triethylamine), temperature (room temperature)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and piperazine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanophenyl)-2-(4-methylpiperazin-1-yl)propanamide
- N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
Uniqueness
N1-(2-cyanophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(2-cyanophenyl)-N'-(4-methylpiperazin-1-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-18-6-8-19(9-7-18)17-14(21)13(20)16-12-5-3-2-4-11(12)10-15/h2-5H,6-9H2,1H3,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDJIHXTRDFZGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C(=O)NC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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